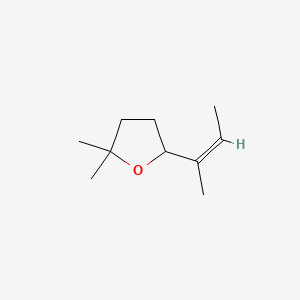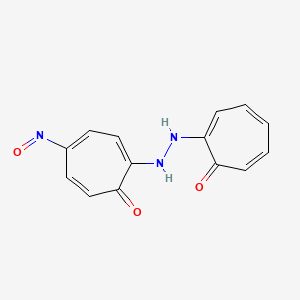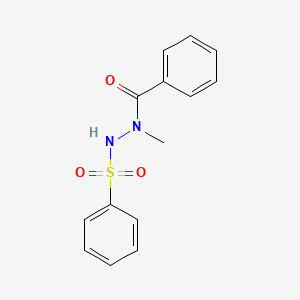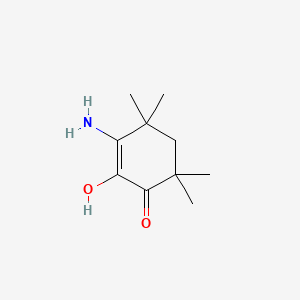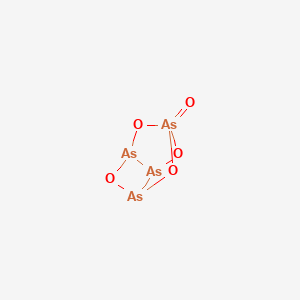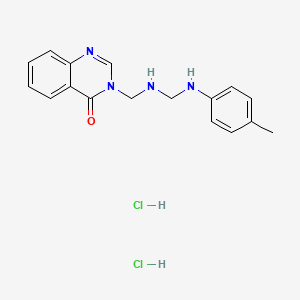![molecular formula C16H18ClNS B13771570 6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride CAS No. 82394-08-9](/img/structure/B13771570.png)
6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride is an organic compound known for its unique chemical structure and properties. It is a solid at room temperature, appearing as colorless or slightly yellow crystals. This compound is soluble in organic solvents but has low solubility in water. It is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride can be achieved through various synthetic routes. One common method involves the reaction of benzo[b,e]thiophene compounds with amines. The specific reaction conditions and steps depend on the experimental setup, but typically involve:
Starting Materials: Benzo[b,e]thiophene and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pressure.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Using large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve scalability.
Automated Purification: Utilizing automated systems for purification to ensure high throughput and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Various substituted benzothiepin derivatives.
Wissenschaftliche Forschungsanwendungen
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, electronic materials, and as a copper foil etching agent.
Wirkmechanismus
The mechanism of action of 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors or enzymes, altering their activity.
Modulating Pathways: Influencing biochemical pathways, leading to changes in cellular functions.
Chemical Interactions: Engaging in chemical interactions with other molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(dimethyl)azanium chloride : A closely related compound with similar structural features but different substituents.
- 11-Amino-6,11-dihydro dibenzo[b,e]thiepine : Another related compound used in similar applications .
Uniqueness
6,11-Dihydrobenzocbenzothiepin-11-ylmethyl(methyl)azanium chloride stands out due to its specific chemical structure, which imparts unique properties and reactivity. Its ability to participate in diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
82394-08-9 |
|---|---|
Molekularformel |
C16H18ClNS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-17-10-15-13-7-3-2-6-12(13)11-18-16-9-5-4-8-14(15)16;/h2-9,15,17H,10-11H2,1H3;1H |
InChI-Schlüssel |
QYVJZJBUIBZARG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
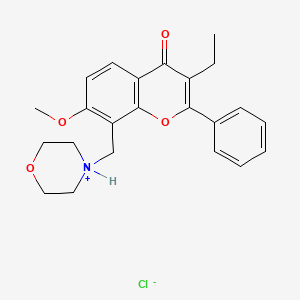

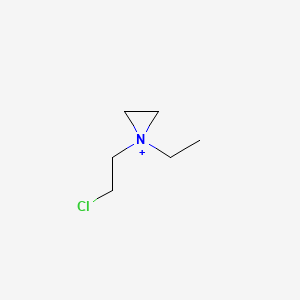
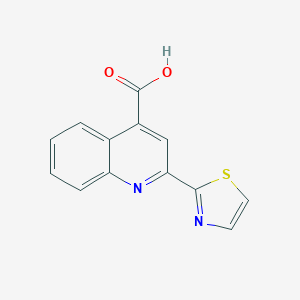
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
